molecular formula C8H13ClN2O2 B13587398 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoicacidhydrochloride

Cat. No.: B13587398
M. Wt: 204.65 g/mol
InChI Key: SEQARGLPGMCUFC-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 2,2-dimethylpropanoic acid with 1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Uniqueness

2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

2,2-dimethyl-3-pyrazol-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-8(2,7(11)12)6-10-5-3-4-9-10;/h3-5H,6H2,1-2H3,(H,11,12);1H

InChI Key

SEQARGLPGMCUFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=CC=N1)C(=O)O.Cl

Origin of Product

United States

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